5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid

Organic Synthesis Medicinal Chemistry Building Block Reactivity

Secure your supply of this strategic imidazo[1,2-a]pyridine core. The 3-carboxylic acid handle is specifically validated for ligand-free decarboxylative cross-coupling and linker conjugation, enabling efficient library synthesis and PROTAC development. The 5-bromo substitution pattern is critical for exploring SAR in CENP-E and antiviral programs, distinct from 2-carboxy or 6-bromo regioisomers.

Molecular Formula C8H5BrN2O2
Molecular Weight 241.04
CAS No. 1782764-21-9
Cat. No. B3040247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
CAS1782764-21-9
Molecular FormulaC8H5BrN2O2
Molecular Weight241.04
Structural Identifiers
SMILESC1=CC2=NC=C(N2C(=C1)Br)C(=O)O
InChIInChI=1S/C8H5BrN2O2/c9-6-2-1-3-7-10-4-5(8(12)13)11(6)7/h1-4H,(H,12,13)
InChIKeyBCJXPEXPYCDXGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid (1782764-21-9): An Overview of a Privileged Scaffold for Pharmaceutical R&D


5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid, with the CAS number 1782764-21-9, is a brominated heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core and a carboxylic acid functional group . The imidazo[1,2-a]pyridine scaffold is a recognized 'privileged structure' in medicinal chemistry, associated with a wide array of biological activities and serving as a core component in several marketed drugs and advanced clinical candidates [1]. Its substitution pattern, particularly the bromine atom at the 5-position and the carboxylic acid at the 3-position, makes it a versatile and reactive building block for generating diverse chemical libraries and exploring structure-activity relationships (SAR) [2].

Why Substituting 5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid (1782764-21-9) with a Close Analog Can Derail a Research Project


In the imidazo[1,2-a]pyridine series, even minor changes in substitution pattern or regioisomerism can lead to dramatic and unpredictable shifts in biological activity, physicochemical properties, and synthetic utility [1]. For instance, moving the carboxylic acid from the 3-position to the 2-position (i.e., using 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid, CAS 1026201-52-4) results in a structurally distinct regioisomer with a different electronic distribution and, consequently, a divergent reaction profile in cross-coupling and amide bond formations . Similarly, the presence of a single halogen, such as the 5-bromo group, can critically influence potency and selectivity against a biological target, as demonstrated by SAR studies on CENP-E and PI3Kα inhibitors where specific halogen substitutions were essential for optimal binding [2][3]. Generic substitution without rigorous validation introduces a high risk of project failure, wasted resources, and irreproducible data.

Quantitative Evidence Guide: How 5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid (1782764-21-9) Differentiates from Key Analogs


Comparison of Regioisomeric Synthetic Utility: 3-Carboxylic Acid vs. 2-Carboxylic Acid

The 3-carboxylic acid derivative (CAS 1782764-21-9) provides a distinct synthetic handle compared to its 2-carboxylic acid regioisomer (CAS 1026201-52-4). The electronic and steric environment at the 3-position makes it a preferred substrate for certain decarboxylative cross-coupling reactions, such as palladium-catalyzed decarboxylative arylation, which enables direct C-3 functionalization of the imidazo[1,2-a]pyridine core [1]. This reaction is not directly applicable to the 2-carboxylic acid, which undergoes decarboxylation under different conditions and offers a different vector for molecular elaboration.

Organic Synthesis Medicinal Chemistry Building Block Reactivity

Halogen-Dependent Potency in Kinase Inhibition: 5-Bromo vs. 5-Methoxy

In a series of imidazo[1,2-a]pyridine derivatives optimized for CENP-E inhibition, a 5-bromo derivative (compound 1a) served as a critical starting point for lead optimization [1]. Further SAR exploration led to a 5-methoxy analog ((+)-(S)-12) which exhibited significantly improved potency. This head-to-head comparison demonstrates the substantial impact of the 5-position substituent on target binding.

Kinase Inhibition Anticancer CENP-E

Impact of Halogen Position on Antiviral Potency: 5-Bromo vs. 6-Bromo Derivatives

While direct data for the 3-carboxylic acid is absent, a study on imidazo[1,2-a]pyridines bearing a phenethylthiomethyl side chain demonstrated that the position of a halogen atom significantly influences antiviral activity [1]. Compounds with a bromine at the 6-position (e.g., 6-bromo derivatives) were identified as potent inhibitors of HCMV and VZV replication. This class-level inference suggests that a 5-bromo substitution, as in the target compound, will likely yield a distinct activity profile compared to other halogen-substituted regioisomers.

Antiviral HCMV VZV SAR

Strategic Applications of 5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid (1782764-21-9) Based on Quantitative Differentiation


Lead Optimization for CENP-E Kinase Inhibitors in Oncology

Based on evidence that a 5-bromo derivative served as a foundational lead for the development of potent CENP-E inhibitors (e.g., compound (+)-(S)-12 with an IC50 of 3.6 nM) [1], this compound is a strategic starting point for medicinal chemistry teams targeting CENP-E for anticancer therapies. Its unique substitution pattern allows for systematic SAR studies at the 3-carboxylic acid handle to modulate physicochemical and pharmacokinetic properties.

Synthesis of 3-Arylated Imidazo[1,2-a]pyridine Libraries via Decarboxylative Coupling

The 3-carboxylic acid moiety enables a specific, ligand-free, palladium-catalyzed decarboxylative arylation reaction with aryl bromides, providing direct access to 3-aryl-imidazo[1,2-a]pyridines [1]. This is a powerful and atom-economical method for generating diverse compound libraries for high-throughput screening against various biological targets, a capability not shared by the 2-carboxylic acid regioisomer.

Functionalization for Targeted Protein Degradation (PROTAC) Linker Attachment

The carboxylic acid group at the 3-position serves as an ideal, chemically orthogonal handle for conjugation. It allows for the straightforward attachment of linkers via amide bond formation, which is crucial for creating PROTACs (Proteolysis Targeting Chimeras) or fluorescent probes. This utility is enhanced by the compound's 'privileged scaffold', which confers a high likelihood of target binding in the first place [1].

Exploratory SAR in Antiviral Drug Discovery

Given the class-level evidence that the position of a halogen on the imidazo[1,2-a]pyridine core dramatically alters antiviral potency [1], this compound serves as a critical tool for exploring SAR in novel antiviral programs against herpesviruses like HCMV and VZV. Its specific 5-bromo substitution pattern fills a niche that is distinct from the more widely studied 6-bromo derivatives.

Quote Request

Request a Quote for 5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.